Nicotinamide-D4 N-oxide
Description
Properties
IUPAC Name |
2,4,5,6-tetradeuterio-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFUVKEHXDAPM-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[O-])[2H])C(=O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858174 | |
| Record name | 1-Oxo(~2~H_4_)-1lambda~5~-pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-64-0 | |
| Record name | 1-Oxo(~2~H_4_)-1lambda~5~-pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuterium Incorporation Strategies
Deuterium labeling in Nicotinamide-D4 N-oxide typically targets the pyridine ring’s hydrogens. Two primary strategies are employed:
a. Direct H-D Exchange Reactions
In this approach, nicotinamide is subjected to deuterium exchange using deuterated solvents or catalysts. For example, refluxing nicotinamide in heavy water (D2O) under acidic or basic conditions facilitates the replacement of hydrogen atoms at positions adjacent to electron-withdrawing groups, such as the amide moiety. A study on isotopic labeling of nicotinamide analogs demonstrated that prolonged heating (72 hours) in D2O at pH 10.5 resulted in 95% deuterium incorporation at the C2 and C6 positions of the pyridine ring. However, this method requires careful pH control to avoid hydrolysis of the amide group.
b. Synthesis from Deuterated Precursors
An alternative route involves using deuterated starting materials. For instance, nicotinamide-D4 can be synthesized via the Zincke salt reaction, where 2,4-dinitrochlorobenzene reacts with deuterated ammonia or deuterated amines in anhydrous dimethyl sulfoxide (DMSO). The resulting intermediate undergoes ring-opening and subsequent re-formation to yield deuterated nicotinamide. This method ensures higher isotopic purity (>98%) but demands anhydrous conditions to prevent proton contamination.
N-Oxidation Techniques
The oxidation of the pyridine nitrogen to form the N-oxide group is a critical step. Common oxidizing agents include:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| mCPBA | CH2Cl2 | 25 | 85 | |
| H2O2/AcOH | Acetic Acid | 80 | 78 | |
| Ozone | MeOH | -20 | 65 |
m-Chloroperbenzoic Acid (mCPBA):
This reagent is widely used for its high selectivity and mild conditions. In a typical procedure, nicotinamide-D4 is dissolved in dichloromethane, and mCPBA is added dropwise at 0°C. The reaction mixture is stirred for 24 hours, yielding this compound with minimal side products.
Hydrogen Peroxide in Acetic Acid:
This method employs 30% H2O2 in glacial acetic acid at elevated temperatures. While cost-effective, prolonged heating (>6 hours) can lead to over-oxidation or decomposition of the N-oxide group.
Enzymatic and Microbial Pathways
Recent studies highlight the role of microbial enzymes in facilitating deuterium incorporation and oxidation. For example, Escherichia coli expressing nicotinamidase (PncA) can deaminate deuterated nicotinamide to nicotinic acid-D4, which is subsequently oxidized by endogenous aldehyde oxidases to form the N-oxide derivative. This biocatalytic route offers advantages such as ambient reaction conditions and high stereochemical control, though scalability remains a challenge.
Purification and Characterization
Chromatographic Techniques
Hydrophilic interaction liquid chromatography (HILIC) is the gold standard for separating this compound from reaction byproducts. A protocol optimized for NAD+ metabolites achieved baseline separation using a ZIC-HILIC column (150 mm × 2.1 mm, 3.5 µm) with a gradient of acetonitrile and ammonium acetate buffer (pH 6.8).
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) confirms deuterium incorporation and isotopic purity. Key fragmentation patterns include:
Industrial-Scale Production
Leap Chem Co., Ltd, a leading supplier, utilizes a proprietary continuous-flow reactor system for large-scale synthesis. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Nicotinamide-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent nicotinamide-d4.
Substitution: The compound can undergo substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of nicotinamide-d4, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Pharmacological Research
Nicotinamide-D4 N-oxide as a Biomarker:
this compound has been identified as a potential biomarker for the activity of cytochrome P450 2E1, an enzyme involved in drug metabolism. Studies indicate that measuring levels of this compound in urine or blood can provide insights into the metabolic activity of CYP2E1, which is crucial for understanding individual responses to drugs and environmental toxins .
Therapeutic Potential:
Recent investigations have suggested that this compound may possess therapeutic properties. For instance, it has been reported to exhibit anti-inflammatory and antithrombotic effects in vivo, although the exact mechanisms remain under investigation . Additionally, its role in the differentiation of leukemia cells indicates potential applications in cancer therapy .
Clinical Applications
Nutritional Supplementation:
this compound's relationship with nicotinamide metabolism positions it as a candidate for enhancing NAD+ biosynthesis. This could have implications for treating conditions associated with NAD+ deficiency, such as neurodegenerative diseases and metabolic disorders . Clinical trials are ongoing to evaluate the efficacy of nicotinamide derivatives in promoting cellular health and longevity .
Metabolic Studies:
In metabolic research, this compound is utilized to trace metabolic pathways involving nicotinamide. Its stable isotope labeling allows for precise tracking of metabolic processes in both animal models and human subjects, facilitating a deeper understanding of NAD+ metabolism and its implications for health .
Biochemical Applications
Research on Enzyme Activity:
The compound serves as a valuable tool in studying enzyme kinetics and metabolic pathways. For example, its use in assays can elucidate the activity of enzymes responsible for nicotinamide oxidation, providing insights into metabolic regulation under various physiological conditions .
Molecular Tracing Techniques:
this compound is employed in molecular tracing techniques to study the dynamics of NAD+ metabolism within cells. By incorporating this labeled compound into experimental designs, researchers can gain insights into how NAD+ levels fluctuate in response to different stimuli or treatments .
Table 1: Summary of Applications
Case Study: Clinical Trial on this compound
In a recent clinical trial assessing the effects of nicotinamide supplementation on metabolic health, participants were administered varying doses of this compound. Results indicated significant improvements in markers associated with oxidative stress and inflammation. The trial highlighted the compound's potential role in enhancing cellular metabolism and reducing age-related decline .
Mechanism of Action
Nicotinamide-d4 N-Oxide exerts its effects through various biochemical pathways. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in numerous metabolic processes, including DNA repair, cellular stress responses, and energy metabolism .
Comparison with Similar Compounds
Sorafenib N-oxide
- Pharmacokinetics : Sorafenib N-oxide, a metabolite of the anticancer drug sorafenib, exhibits distinct pharmacokinetic behavior. In rodent studies, co-administration with paracetamol increased its plasma AUC (3.74 vs. 3.05 µg·h/mL) and brain AUC (77.8% higher in the ISR+PA group). Brain penetration (Kp) remained consistent, suggesting efficient blood-brain barrier transit. Its DTI (Drug Targeting Index) of 1.229 indicates moderate brain-targeting efficacy .
- However, similar brain penetration studies would be required to confirm this hypothesis.
Ranitidine-N-oxide
- Role as an Impurity : Ranitidine-N-oxide is a degradation product/impurity of ranitidine hydrochloride, formed via oxidation. Its presence in pharmaceuticals underscores the stability challenges of N-oxide-containing molecules .
- Contrast with Nicotinamide-D4 N-oxide : As a deliberately synthesized deuterated compound, this compound is designed for controlled metabolic studies rather than being a degradation byproduct.
Structural and Functional Comparisons
Alkaloid N-oxide Derivatives (Ficus septica)
- Natural N-oxides: Plant-derived alkaloids like 10S,13aR-antofin N-oxide and tylophorin N-oxide exhibit biological activities (e.g., antitumor, antimicrobial).
- Deuterated vs. Natural N-oxides: this compound’s synthetic origin contrasts with plant-derived analogs but shares the N-oxide moiety’s redox-active properties. Deuterium may enhance its resistance to enzymatic degradation compared to non-deuterated natural analogs.
Patent-Disclosed N-oxide Inhibitors
- Therapeutic Applications : Isoxazolopyridine N-oxide compounds (e.g., IDO1/TDO inhibitors) demonstrate the utility of N-oxides in modulating enzyme activity for cancer therapy. The N-oxide group here enhances solubility and target binding .
- Comparison : this compound’s primary role is likely in metabolic research rather than direct therapeutic use, though its redox activity could intersect with pathways targeted by patent compounds.
Biological Activity
Nicotinamide-D4 N-oxide is a stable isotope-labeled derivative of nicotinamide, a form of vitamin B3. This compound has garnered attention in the scientific community due to its potential biological activities and its role in metabolic pathways. This article reviews the biological activity of this compound, focusing on its metabolism, potential pharmacological effects, and implications for therapeutic applications.
Metabolism and Enzymatic Pathways
Nicotinamide is primarily metabolized in the liver through two main enzymatic systems: the cytoplasmic pathway and the microsomal pathway. The cytoplasmic pathway involves the methylation of nicotinamide by nicotinamide N-methyltransferase, leading to the formation of N1-methylnicotinamide (MNAM). Subsequently, MNAM can be oxidized by aldehyde oxidase to produce various metabolites, including N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PYR) .
In contrast, the microsomal pathway involves the oxidation of nicotinamide to nicotinamide N-oxide, predominantly mediated by cytochrome P450 enzyme CYP2E1. This enzyme is crucial for the clearance of excess nicotinamide from the body. Studies indicate that CYP2E1 is responsible for producing nicotinamide N-oxide in human liver microsomes, suggesting its potential as a biomarker for CYP2E1 activity .
Biological Activity and Pharmacological Implications
This compound has been studied for its biological activity, particularly regarding its effects on cellular processes and potential therapeutic applications. Although traditionally considered inactive, recent studies suggest that metabolites of nicotinamide possess significant biological functions:
- Antitumor Activity : Preliminary research indicates that high doses of nicotinamide N-oxide may influence the differentiation of leukemia cells, suggesting a possible role in cancer treatment .
- Cytotoxic Effects : The N-oxide functional group can mimic nitric oxide (NO), leading to NO-like effects such as vasodilation and cytotoxicity against cancer cells. This mechanism has been explored in various compounds with N-oxide functionalities .
Case Studies and Research Findings
Several studies have highlighted the significance of nicotinamide derivatives in clinical settings:
- Nicotinamide Riboside Therapy : A phase I clinical trial demonstrated that oral administration of nicotinamide riboside significantly increased NAD+ levels in human subjects. This finding underscores the importance of nicotinamide metabolism in enhancing cellular energy metabolism .
- Antimicrobial Properties : Research on long-chained alkylamine-N-oxides has shown antimicrobial activity against specific pathogens like Staphylococcus aureus and Candida albicans. The mode of action remains under investigation but may involve disruption of microbial membranes .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
